Ammonium lactate is most widely studied and used for its keratolytic properties, meaning it helps break down keratin, the main protein component of the outer layer of the skin. This quality makes it a prominent ingredient in topical formulations for treating xerosis, also known as dry, scaly skin [, ]. Studies have compared its effectiveness against lactic acid and urea, demonstrating its potential for improving skin hydration, smoothness, and reducing scaling associated with xerosis [, ].
Ammonium lactate serves as a nitrogen source for various microorganisms in fermentation processes. Research explores its potential to enhance the growth and activity of specific bacterial strains during fermentation, potentially impacting areas like biofuel production or food fermentation []. Studies investigate the influence of ammonium lactate concentration on fermentation products and bacterial nitrogen assimilation [].
Ammonium lactate is an organic compound formed from the reaction of lactic acid and ammonium hydroxide, represented by the chemical formula . It appears as a white solid or liquid and is soluble in water, making it useful in various applications, particularly in dermatology for its moisturizing properties. The compound is recognized for its mild antibacterial characteristics and is commonly utilized in skin care products aimed at treating dry, scaly, or itchy skin conditions such as xerosis and ichthyosis vulgaris .
In the context of skin care, ammonium lactate works through a multifaceted mechanism:
A study published in the Journal of Dermatological Treatment demonstrated the effectiveness of a 10% ammonium lactate lotion in improving xerosis (dry skin) and reducing scaling in patients compared to a placebo. This case study supports the keratolytic and moisturizing properties of ammonium lactate in treating dry skin conditions.
This reaction can be optimized through controlled conditions, such as temperature and concentrations of reactants, to yield high concentrations of ammonium lactate .
The synthesis of ammonium lactate can be achieved through various methods:
Ammonium lactate has diverse applications across several fields:
Studies on ammonium lactate interactions indicate that it may enhance the absorption of other topical agents when used in conjunction with them. Its mechanism of action is not fully understood but may involve altering the permeability of the stratum corneum (the outermost layer of skin) to facilitate better drug delivery . Further research is needed to fully elucidate these interactions and their implications for combined therapies.
Ammonium lactate shares similarities with several other compounds derived from organic acids. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Sodium Lactate | C₃H₅NaO₃ | Commonly used as a food preservative; less hygroscopic than ammonium lactate. |
| Potassium Lactate | C₃H₅KO₃ | Often used in food applications; provides potassium supplementation. |
| Calcium Lactate | C₆H₁₀CaO₆ | Used as a calcium supplement; has different solubility properties compared to ammonium lactate. |
| Magnesium Lactate | C₆H₁₀MgO₆ | Typically used as a magnesium source; has different physiological effects. |
Ammonium lactate stands out due to its dual role as both a moisturizer and an antibacterial agent, making it particularly valuable in dermatological applications compared to its counterparts that primarily serve nutritional or preservative functions .
Ammonium lactate possesses the molecular formula C₃H₉NO₃, which can also be represented as C₃H₆O₃·H₃N to emphasize its salt nature [1] [7] [8]. The compound exhibits a molecular weight of 107.11 grams per mole, as determined through mass spectrometric analysis and confirmed by multiple independent sources [9] [12] [25]. This molecular weight calculation accounts for the complete ionic structure including the ammonium cation and lactate anion components [13].
The elemental composition of ammonium lactate demonstrates the following percentage distribution: carbon comprises 33.64%, hydrogen 8.47%, nitrogen 13.08%, and oxygen 44.81% of the total molecular mass [12]. These percentages reflect the balanced stoichiometry between the organic acid component and the ammonium counterion [18].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₉NO₃ | [1] [7] |
| Alternative Formula | C₃H₆O₃·H₃N | [1] [8] |
| Molecular Weight | 107.11 g/mol | [9] [12] [25] |
| Carbon Content | 33.64% | [12] |
| Hydrogen Content | 8.47% | [12] |
| Nitrogen Content | 13.08% | [12] |
| Oxygen Content | 44.81% | [12] |
The structural architecture of ammonium lactate involves an ionic bonding arrangement between the ammonium cation (NH₄⁺) and the lactate anion (C₃H₅O₃⁻) [8] [11]. The lactate component contains a central carbon atom bearing both a hydroxyl group (-OH) and a carboxyl group (-COO⁻), representing the characteristic alpha-hydroxy acid structure [10] [11]. The line formula CH₃CH(OH)COONH₄ illustrates the connectivity pattern within the molecule [12] [24].
The bonding characteristics involve multiple types of intermolecular forces that contribute to the compound's stability and physical properties [27]. Hydrogen bonding plays a crucial role in the structural integrity, with the lactate component facilitating hydrogen bond formation with water molecules through its hydroxyl and carboxyl functional groups [27]. The ammonium ion contributes to ionic interactions and enhances solubility through electrostatic interactions with the anionic lactate component [27].
The three-dimensional structure exhibits conformational flexibility due to rotation around single bonds, particularly the carbon-carbon bond connecting the methyl group to the chiral center [9]. This flexibility allows for multiple conformational states in solution, though the ionic nature of the compound provides some structural constraint through electrostatic attractions [11].
Spectroscopic analysis reveals characteristic bonding patterns through vibrational modes associated with the carboxyl, hydroxyl, and ammonium functional groups [10]. The compound demonstrates typical ionic salt characteristics while retaining the structural features of the parent lactic acid molecule [11] [12].
Ammonium lactate exhibits stereochemical complexity due to the presence of one asymmetric carbon center in the lactate portion of the molecule [8] [15]. The chiral carbon atom, bearing the hydroxyl group, creates the potential for two enantiomeric forms: L-ammonium lactate and D-ammonium lactate [15] [16]. Commercial preparations typically contain the racemic mixture, designated as DL-ammonium lactate, which consists of equal proportions of both enantiomers [1] [12] [15].
The stereochemical configuration significantly influences the optical activity of the compound [8] [16]. Pure L-ammonium lactate demonstrates levorotatory optical activity, while the D-form exhibits dextrorotatory behavior [15] [16]. The racemic mixture shows no net optical rotation due to the equal and opposite contributions of the individual enantiomers [8] [15].
Research into lactic acid derivatives has revealed that stereochemical differences can affect various physical and chemical properties [16]. Studies examining the optical behavior of lactic acid compounds under different conditions demonstrate the sensitivity of rotatory power to temperature, solvent, and wavelength [16]. The stereochemical center in ammonium lactate influences molecular interactions and hydrogen bonding patterns, particularly in crystalline forms [15] [16].
| Stereochemical Property | L-Form | D-Form | Racemic Mixture |
|---|---|---|---|
| Optical Activity | Levorotatory | Dextrorotatory | Optically Inactive |
| Configuration | (S)-configuration | (R)-configuration | Equal mixture |
| Commercial Availability | Limited | Limited | Common |
| Defined Stereocenters | 1 of 1 | 1 of 1 | 0 of 1 |
The crystallographic studies of related lactate compounds indicate that stereochemistry affects packing arrangements and intermolecular hydrogen bonding networks [15]. The racemic form often demonstrates different crystallization behavior compared to the pure enantiomers, reflecting the distinct molecular arrangements possible in the solid state [16].
The electronic properties of ammonium lactate reflect its ionic nature and the presence of multiple functional groups capable of electronic interactions [20] [21]. Fourier Transform Infrared (FTIR) spectroscopic analysis reveals characteristic absorption bands associated with the various functional groups present in the molecule [20]. The compound exhibits strong absorption in the region between 1100-1210 nanometers, corresponding to overtone and combination bands of fundamental vibrational modes [21].
Vibrational spectroscopy studies identify specific marker bands for the lactate component, including characteristic frequencies at approximately 1025, 1045, 1080, and 1152 wavenumbers corresponding to carbon-oxygen stretching and glycolytic linkage vibrations [20]. The hydroxyl groups contribute absorption bands in the 3200-3600 wavenumber region, while the carboxyl functionality generates characteristic bands around 1600-1700 wavenumbers [20].
Nuclear Magnetic Resonance (NMR) spectroscopic investigations provide detailed information about the electronic environment of individual atoms within the molecule [19] [28]. Carbon-13 NMR analysis reveals distinct chemical shifts for the three carbon environments: the methyl carbon, the chiral carbon bearing the hydroxyl group, and the carboxyl carbon [19] [28]. The chemical shifts demonstrate the influence of neighboring functional groups on the electronic shielding of each carbon nucleus [28].
The compound's electronic properties include its ability to participate in hydrogen bonding networks, which significantly affects its vibrational characteristics [28]. Studies using advanced spectroscopic techniques demonstrate that hydrogen bonding interactions can shift vibrational frequencies and alter electronic distributions within the molecule [28]. The lactate anion shows particular sensitivity to hydrogen bonding, with observable changes in both infrared and NMR spectra upon formation of hydrogen bonds with water or other hydrogen bond donors [28].
| Spectroscopic Property | Value/Range | Assignment |
|---|---|---|
| Infrared Absorption | 1100-1210 nm | Overtone/combination bands |
| Carbon-Oxygen Stretch | ~1025, 1045, 1080, 1152 cm⁻¹ | Lactate functional groups |
| Hydroxyl Stretch | 3200-3600 cm⁻¹ | OH groups |
| Carboxyl Stretch | 1600-1700 cm⁻¹ | COO⁻ groups |
| ¹³C Chemical Shifts | Variable | Carbon environments |
The electronic structure analysis through computational methods reveals the charge distribution within the molecule and the extent of ionic character in the ammonium-lactate interaction [28]. These studies contribute to understanding the electronic properties that govern the compound's reactivity and physical behavior under various conditions [19] [28].
Ammonium lactate demonstrates well-characterized physical properties that reflect its ionic nature and hydrogen bonding capabilities [7] [12] [18]. The compound typically appears as a colorless to pale yellow viscous liquid or crystalline solid, depending on concentration and hydration state [6] [18] [24]. The melting point ranges from 91-94°C for the anhydrous crystalline form, while the boiling point occurs at 74°C under reduced pressure conditions of 0.14 Torr [7] [12] [24].
The density of ammonium lactate solutions varies with concentration, with typical values of 1.054 grams per milliliter at 25°C for standard commercial preparations [4] [23] [24]. The refractive index demonstrates concentration dependence, with values ranging from 1.363 to 1.45 depending on the specific formulation and water content [4] [18] [23].
| Physical Property | Value | Conditions |
|---|---|---|
| Melting Point | 91-94°C | Anhydrous form |
| Boiling Point | 74°C | 0.14 Torr pressure |
| Density | 1.054 g/mL | 25°C, standard solution |
| Refractive Index | 1.363-1.45 | Temperature and concentration dependent |
| Solubility | Miscible | Water and ethanol |
Irritant